Product packaging for L-Leucine(Cat. No.:CAS No. 71000-80-1)

L-Leucine

Número de catálogo: B10760876
Número CAS: 71000-80-1
Peso molecular: 131.17 g/mol
Clave InChI: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Leucine is an essential branched-chain amino acid (BCAA) of critical importance in biochemical and physiological research. Its primary research value lies in its role as a key signaling molecule and building block for protein synthesis. A significant mechanism of action is its potent activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. This makes Leucine a vital compound for studies focused on skeletal muscle hypertrophy, metabolic regulation, and nutrient-sensing pathways. Researchers utilize Leucine in cell culture media to support robust cellular growth and as an investigational tool to dissect the molecular mechanisms controlling protein turnover. Furthermore, it is extensively used in metabolic research to understand its effects on glucose homeostasis, insulin signaling, and energy metabolism. Our high-purity Leucine is rigorously quality-controlled to ensure batch-to-batch consistency, providing reliable results for your experimental models in fields ranging from molecular biology and sports science to endocrinology and nutritional biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B10760876 L-Leucine CAS No. 71000-80-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
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Density

1.293 g/cu cm at 18 °C
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Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
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Record name LEUCINE
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Melting Point

293 °C, 268 - 288 °C
Record name Leucine
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Leucine Transport, Biosynthesis, and Catabolism in Diverse Organisms

Cellular Uptake Mechanisms and Amino Acid Transporter Systems

The entry of leucine into cells is facilitated by a variety of amino acid transporter systems embedded within the plasma membrane. These transporters exhibit distinct substrate specificities, transport mechanisms, and regulatory properties.

L-Type Amino Acid Transporters (LATs) and Their Subtypes

L-Type Amino Acid Transporters (LATs), also known as System L, represent a major class of transporters responsible for the sodium-independent transport of large neutral amino acids, including leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, histidine, and methionine mdpi.comarvojournals.orgmdpi.comsolvobiotech.com. These transporters function primarily as obligatory exchangers, mediating the antiport of intracellular amino acids for extracellular substrates mdpi.comsolvobiotech.com.

The LAT family comprises four members: LAT1 (SLC7A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2) mdpi.comnih.govresearchgate.net. LAT1 and LAT2 are heterodimeric transporters that require association with the heavy chain 4F2hc (CD98, SLC3A2) for functional expression and membrane localization mdpi.comarvojournals.orgsolvobiotech.com. CD98 is essential for LAT1 protein stability and its translocation to the cell membrane mdpi.comsolvobiotech.com. LAT1 exhibits a high affinity for large neutral amino acids, including leucine, and is particularly important for transporting these amino acids across biological barriers such as the blood-brain barrier and the placenta arvojournals.orgmdpi.comsolvobiotech.com. LAT1 is also often upregulated in proliferating cells, including cancer cells, to meet their increased demand for essential amino acids like leucine mdpi.comsolvobiotech.com. LAT2 also transports branched-chain and aromatic amino acids, similar to LAT1 mdpi.com. LAT3 and LAT4, belonging to the SLC43 family, mediate facilitated diffusion of amino acids, including leucine, isoleucine, valine, phenylalanine, and methionine mdpi.comresearchgate.net.

LAT1-mediated leucine uptake is often coupled with the efflux of intracellular glutamine, a process that can be supported by glutamine influx via other transporters like SNAT2 mdpi.comnih.govphysiology.org. This functional coupling between LAT1 and glutamine transporters highlights the intricate network of amino acid transport systems that maintain intracellular amino acid homeostasis mdpi.comsolvobiotech.com.

Sodium-Dependent Neutral Amino Acid Transporters (SNATs)

Sodium-Dependent Neutral Amino Acid Transporters (SNATs), also known as System A, are another important family of transporters involved in the uptake of neutral amino acids. These transporters utilize the electrochemical gradient of sodium ions to drive the concentrative uptake of their substrates into the cell researchgate.netresearchgate.net. While SNATs primarily transport small neutral amino acids like alanine, glycine, and glutamine, some subtypes can also transport branched-chain amino acids like leucine, albeit often with lower affinity compared to their preferred substrates researchgate.netresearchgate.netuniprot.org.

SNAT2 (SLC38A2) is a widely expressed SNAT subtype that plays a significant role in regulating the intracellular amino acid pool researchgate.netresearchgate.net. Although its primary substrates are small neutral amino acids, SNAT2 activity can indirectly influence intracellular leucine levels. For instance, SNAT2-mediated glutamine uptake can provide the intracellular glutamine pool necessary to fuel the LAT1 exchanger for leucine import nih.govphysiology.org. SNAT1 (SLC38A1) and SNAT4 (SLC38A4) are other SNAT subtypes that transport small neutral amino acids and are involved in maintaining amino acid homeostasis researchgate.net. Some SNATs, like SNAT2, can also act as transceptors, sensing extracellular amino acid levels and triggering intracellular signaling pathways, such as the mTORC1 pathway, which is highly responsive to leucine researchgate.net.

A specific sodium-dependent neutral amino acid transporter, B(0)AT2 (SLC6A15), exhibits a preference for branched-chain amino acids, including leucine, valine, and isoleucine, as well as methionine uniprot.org. It mediates the sodium-dependent cotransport of these amino acids uniprot.org.

Other Transport Systems and Regulatory Aspects

Cellular amino acid transport is a highly regulated process. The activity and expression of amino acid transporters can be influenced by various factors, including amino acid availability, hormonal signals, and the cellular metabolic state umich.edu. For instance, the activity of System L transporters can increase in response to starvation of their substrates, such as leucine umich.edu. Regulation can occur at the transcriptional or translational level umich.edu. The mTORC1 pathway, which is activated by leucine, can in turn influence the expression and activity of amino acid transporters, creating a feedback loop that fine-tunes intracellular amino acid concentrations physiology.org.

Leucine Biosynthetic Pathways in Non-Mammalian Systems

Unlike mammals, which cannot synthesize leucine and must obtain it from their diet, plants, bacteria, fungi, and some archaea possess the metabolic pathways required for de novo leucine biosynthesis metwarebio.comwikipedia.orgebi.ac.ukmdpi.comnih.gov. This pathway is essential for their growth and survival.

Enzymatic Cascade in Plants, Bacteria, and Fungi

Leucine biosynthesis in these organisms proceeds through a series of enzymatic reactions that diverge from the shared pathway for valine and isoleucine synthesis wikipedia.orgnih.gov. The pathway begins with pyruvate (B1213749), a central metabolic intermediate metwarebio.comwikipedia.org.

The initial steps leading to a common precursor for branched-chain amino acids involve enzymes like acetolactate synthase metwarebio.comwikipedia.org. The leucine-specific branch then diverges from the valine pathway at the intermediate α-ketoisovalerate wikipedia.orgnih.govproteopedia.org.

The key enzymatic steps in the leucine biosynthetic pathway are:

Condensation of α-ketoisovalerate with acetyl-CoA to form α-isopropylmalate. This reaction is catalyzed by α-isopropylmalate synthase (IPMS) wikipedia.orgebi.ac.ukproteopedia.orgtandfonline.com.

Isomerization of α-isopropylmalate to β-isopropylmalate, catalyzed by isopropylmalate isomerase wikipedia.orgnih.gov.

Oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, catalyzed by β-isopropylmalate dehydrogenase wikipedia.orgnih.gov.

Transamination of α-ketoisocaproate to leucine, catalyzed by a branched-chain amino acid aminotransferase metwarebio.comwikipedia.orgmdpi.com.

This enzymatic cascade ensures the production of leucine from simpler precursors in organisms capable of this pathway metwarebio.comwikipedia.orgnih.gov.

Key Regulatory Enzymes (e.g., Acetolactate Synthase, α-Isopropylmalate Synthase)

Several enzymes in the leucine biosynthetic pathway play key regulatory roles, controlling the flux through the pathway and responding to cellular needs.

Acetolactate Synthase (ALS), also known as acetohydroxy acid synthase (AHAS), catalyzes the first committed step in the biosynthesis of all branched-chain amino acids (leucine, isoleucine, and valine): the condensation of two molecules of pyruvate to form 2-acetolactate (B3167203) metwarebio.comwikipedia.org. ALS is a crucial regulatory enzyme, and its activity can be subject to feedback inhibition by the end products of the branched-chain amino acid pathways wikipedia.org.

α-Isopropylmalate Synthase (IPMS), also known as 2-isopropylmalate synthase (LeuA), catalyzes the first committed step specifically in the leucine branch of the pathway: the condensation of α-ketoisovalerate with acetyl-CoA to form α-isopropylmalate wikipedia.orgebi.ac.ukproteopedia.orgtandfonline.com. IPMS is a primary regulatory enzyme in leucine biosynthesis and is typically subject to feedback inhibition by leucine, the end product of the pathway wikipedia.orgebi.ac.ukmdpi.comtandfonline.commdpi.com. This feedback inhibition mechanism helps to prevent the overproduction of leucine when intracellular levels are sufficient wikipedia.orgebi.ac.uktandfonline.com. Studies in organisms like Saccharomyces cerevisiae and Mortierella alpina have shown that IPMS activity is tightly regulated by leucine and other metabolites mdpi.comasm.org. In S. cerevisiae, there are paralogous IPMS enzymes (Leu4 and Leu9) that exhibit differential sensitivity to leucine inhibition asm.org.

The regulation of these key enzymes, particularly ALS and IPMS, is critical for coordinating branched-chain amino acid synthesis and ensuring that the cell has adequate but not excessive levels of leucine wikipedia.orgebi.ac.uktandfonline.commdpi.com. This regulation can occur through allosteric feedback inhibition, transcriptional control of the genes encoding these enzymes, or other mechanisms umich.eduwikipedia.orgebi.ac.uknih.govmdpi.com.

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering approaches have been extensively applied to enhance leucine biosynthesis in various microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, which are commonly used for industrial amino acid production mdpi.comnih.gov. The goal is to optimize metabolic flux towards leucine synthesis by manipulating key enzymes, regulatory mechanisms, and precursor availability.

Strategies often involve the overexpression of genes encoding enzymes in the leucine biosynthesis pathway. For instance, enhancing the expression of genes like leuA, leuB, leuC, and leuD in E. coli has been shown to significantly upregulate transcriptional levels and boost leucine production mdpi.com. Specifically, leuA encodes α-isopropylmalate synthase (IPMS), a key enzyme often subject to feedback inhibition by leucine. Overexpressing feedback-resistant variants of IPMS, such as those derived from Corynebacterium glutamicum, is a common strategy to overcome this limitation and increase metabolic flux through the pathway nih.govnih.govacademicjournals.org.

Another crucial aspect is enriching the precursor pools, particularly pyruvate and acetyl-CoA, which are the starting points for leucine biosynthesis nih.gov. This can be achieved by deleting competitive pathways that consume these precursors, employing nonoxidative glycolysis pathways, or dynamically modulating the activity of enzymes like citrate (B86180) synthase to redirect carbon flux nih.govnih.gov. Additionally, strategies focusing on improving redox balance by substituting native NADPH-dependent enzymes with NADH-dependent equivalents have been explored to support high-level leucine production nih.gov.

Genetic modifications can also target regulatory mechanisms. For example, deleting the gene encoding the repressor LtbR in Corynebacterium glutamicum can increase the expression of leuBCD genes, leading to enhanced IPMS activity and leucine overproduction academicjournals.org. Furthermore, optimizing leucine efflux from the cell by overexpressing exporters and deleting transporters can improve production yield nih.gov.

Research findings demonstrate the effectiveness of these strategies. Engineered E. coli strains employing CRISPR-associated transposase genome integration and plasmid-based overexpression have shown significant increases in leucine titers mdpi.comscilit.com. One study reported a 97% increase in leucine titer in an engineered E. coli strain compared to the parental strain, with further optimization of fermentation conditions leading to additional improvements mdpi.comscilit.com. In Corynebacterium glutamicum, genetic modifications affecting glucose uptake, precursor supply, and the leucine biosynthesis pathway have resulted in strains capable of accumulating leucine exceeding the solubility limit mdpi.com.

Interactive Data Table 1: Impact of Metabolic Engineering Strategies on Leucine Production in E. coli

Engineered StrainGenetic ModificationsLeucine Titer (g/L) (Pre-optimization)Leucine Titer (g/L) (Optimized)Increase vs. Parental Strain (%)
Parental StrainNone~0.29--
E. coli CD301CRISPR-associated transposase genome integration + plasmid overexpression (leuA, leuCD, leuB, bcd)0.57 ± 0.010.89 ± 0.0397 (Pre-optimization), 56.1 (Optimized vs. Pre-optimization) mdpi.comscilit.com
LXH-21Multi-step rational metabolic engineering (feedback-resistant enzymes, precursor enrichment, redox balance, efflux optimization)-63.29- nih.gov

Note: Data compiled from multiple sources and may represent different experimental conditions.

Leucine Catabolic Pathways and Metabolic Intermediates

Leucine catabolism is a conserved metabolic pathway in many organisms, primarily occurring in the mitochondria bevital.nomdpi.com. It involves a series of enzymatic reactions that break down leucine into ketogenic products, primarily acetyl-CoA and acetoacetate (B1235776) mdpi.commdpi.comnih.govuomustansiriyah.edu.iqlibretexts.org. This pathway is crucial for energy production and provides precursors for the synthesis of other compounds mdpi.comlibretexts.orgresearchgate.net.

The catabolic pathway of branched-chain amino acids (BCAAs), including leucine, valine, and isoleucine, shares the initial two enzymatic steps, often referred to as the common pathway bevital.nomdpi.comnih.gov. The subsequent steps are specific to each BCAA nih.gov. Leucine degradation is distinct from that of other BCAAs as it includes a carboxylation step nih.gov.

The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate nih.govuomustansiriyah.edu.iqlibretexts.orgwikipedia.org. Around 40% of dietary leucine can be converted to acetyl-CoA wikipedia.org. These intermediates can enter the TCA cycle for energy production or be used as building blocks for ketone bodies or fatty acid synthesis mdpi.comnih.govlibretexts.org.

Branched-Chain Amino Acid Aminotransferases (BCATs) and Isoforms

The first committed step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs) mdpi.comresearchgate.netwikipedia.orgfrontiersin.orgnih.govontosight.ainih.gov. This reaction involves the transfer of the amino group from leucine to α-ketoglutarate, producing α-ketoisocaproate (α-KIC) and glutamate (B1630785) mdpi.comresearchgate.netwikipedia.orgnih.gov.

In humans and other mammals, two main isoforms of BCAT exist: cytosolic BCAT (BCATc or BCAT1) and mitochondrial BCAT (BCATm or BCAT2) researchgate.netwikipedia.orgnih.govnih.govguidetopharmacology.org. These isoforms are encoded by different genes, BCAT1 and BCAT2, respectively wikipedia.orgfrontiersin.org. BCATm is widely expressed in most tissues, particularly skeletal muscle, kidney, pancreas, stomach, and colon, and is considered to catalyze the initial step of BCAA catabolism in these tissues researchgate.netnih.govguidetopharmacology.org. BCATc, on the other hand, is primarily expressed in the brain and immune cells researchgate.netnih.govnih.gov.

While the transamination reaction is reversible, the subsequent step in the catabolic pathway is irreversible, making the BCAT-catalyzed reaction a crucial regulatory point researchgate.netnih.gov. The activity of BCATs affects BCAA homeostasis frontiersin.org.

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Activity

Following the transamination catalyzed by BCAT, the resulting branched-chain α-ketoacid, α-ketoisocaproate (α-KIC), undergoes oxidative decarboxylation. This irreversible and rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDH) bevital.nomdpi.comnih.govresearchgate.netontosight.ainih.govfrontiersin.orgwikipedia.orgnih.govbmrservice.com. The BCKDH complex is a large multi-subunit enzyme located on the mitochondrial inner membrane bevital.nowikipedia.orgebi.ac.uk. It belongs to the mitochondrial α-ketoacid dehydrogenase complex family, which also includes pyruvate dehydrogenase and α-ketoglutarate dehydrogenase wikipedia.orgbmrservice.com.

The BCKDH complex is composed of multiple copies of three catalytic components: E1 (branched-chain α-ketoacid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase) wikipedia.orgbmrservice.comebi.ac.uk. The E1 component is a heterotetramer of two alpha and two beta subunits, the E2 component is a core of dihydrolipoyl transacylase monomers, and the E3 component is composed of dihydrolipoamide (B1198117) dehydrogenase monomers ebi.ac.uk. The E3 subunit is shared with other α-ketoacid dehydrogenase complexes bmrservice.com.

The activity of the BCKDH complex is tightly regulated, primarily through a covalent modification cycle involving phosphorylation and dephosphorylation bevital.nonih.govreactome.org. Phosphorylation of the BCKDH complex by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by BCKDH phosphatase activates it bevital.nonih.govreactome.orguniprot.org. Control of BCKDH kinase activity is considered a primary determinant of BCKDH complex activity nih.gov. α-Ketoisocaproate (α-KIC), the transamination product of leucine, is an important physiological inhibitor of BCKDH kinase, promoting the release of the kinase from the BCKDH complex and thus activating the complex bevital.nonih.gov. Leucine itself has also been shown to activate skeletal muscle BCKDH in vivo physiology.org. Studies in rat adipose tissue demonstrated that leucine and α-ketoisocaproate significantly increased BCKDH activity nih.gov.

Interactive Data Table 2: Regulation of BCKDH Complex Activity

Regulatory MechanismEffect on BCKDH ActivityMediator/Enzyme InvolvedNotes
PhosphorylationInactivationBCKDH Kinase (BCKDK)BCKDK phosphorylates the E1 subunit (BCKDHA) on Ser-333 reactome.orguniprot.org.
DephosphorylationActivationBCKDH Phosphatase (PPM1K)PPM1K dephosphorylates the BCKDH complex bevital.no.
α-KetoisocaproateActivation (indirect)Inhibits BCKDH KinasePromotes release of BCKDH kinase from the complex bevital.nonih.gov.
LeucineActivationDirect effect observed in some tissues physiology.orgnih.govMay be mediated through its conversion to α-ketoisocaproate. physiology.orgnih.gov

Formation of Ketogenic Products (Acetyl-CoA and Acetoacetate)

Following the oxidative decarboxylation of α-KIC by the BCKDH complex, isovaleryl-CoA is formed nih.govnih.govwikipedia.orgwikipedia.org. Isovaleryl-CoA then undergoes a series of further reactions to yield the final ketogenic products, acetyl-CoA and acetoacetate nih.govuomustansiriyah.edu.iqlibretexts.orgresearchgate.netnih.govwikipedia.org. This distal part of the leucine catabolic pathway is distinct from that of other BCAAs nih.gov.

The conversion of isovaleryl-CoA to acetyl-CoA and acetoacetate involves several steps, including dehydrogenation by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA nih.govwikipedia.orgontosight.airesearchgate.net. 3-methylcrotonyl-CoA is then carboxylated by 3-methylcrotonyl-CoA carboxylase, an enzyme requiring biotin (B1667282) as a cofactor, to form 3-methylglutaconyl-CoA nih.govwikipedia.orgontosight.airesearchgate.net. 3-methylglutaconyl-CoA is subsequently hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.govwikipedia.orgontosight.airesearchgate.net. Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate nih.govwikipedia.org. Acetoacetate can be further converted to two molecules of acetyl-CoA nih.gov.

Thus, each molecule of leucine can ultimately yield three molecules of acetyl-CoA that can enter the TCA cycle researchgate.net. Leucine is considered a strictly ketogenic amino acid because its catabolism yields only acetyl-CoA and acetoacetate, which cannot be used for net glucose synthesis nih.govuomustansiriyah.edu.iqlibretexts.orgupr.edu. The carbon skeletons of leucine and lysine (B10760008) are unique among the standard amino acids in being exclusively ketogenic uomustansiriyah.edu.iqupr.edu.

Metabolic Flux Analysis and Compartmentation of Leucine Metabolism

Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic reactions within a biological system, providing insights into how metabolic pathways are regulated and how flux is distributed under different conditions. Applying metabolic flux analysis to leucine metabolism helps to understand the flow of carbon through its biosynthetic and catabolic routes and how this flux is influenced by genetic modifications or environmental changes.

Studies using metabolic flux analysis in engineered microorganisms like E. coli have been instrumental in identifying bottlenecks in the leucine biosynthesis pathway and evaluating the effectiveness of metabolic engineering strategies aimed at increasing leucine production nih.gov. By quantifying the flux through different branches of the metabolic network, researchers can determine how genetic interventions, such as enzyme overexpression or pathway deletions, redirect carbon flow towards leucine synthesis nih.gov. For example, analyzing flux distribution has shown that strengthening the natural metabolic flux is effective in improving leucine synthesis nih.gov. Furthermore, metabolic flux analysis can reveal the impact of precursor availability and redox balance on leucine production efficiency nih.gov.

Compartmentation plays a significant role in leucine metabolism, particularly in eukaryotic cells. While leucine catabolism primarily occurs in the mitochondria bevital.nomdpi.com, the biosynthesis pathway can be distributed between different cellular compartments depending on the organism. In Saccharomyces cerevisiae (yeast), for instance, some enzymes of the BCAA common pathway and α-isopropylmalate synthase are found in the mitochondrial matrix, while the subsequent enzymes specific for leucine synthesis are cytoplasmic asm.orgresearchgate.netmdpi.comasm.org. This compartmentation is considered essential for regulating the metabolic flow of BCAAs mdpi.com. The mitochondrial localization of BCATm allows for the transamination of BCAAs within the mitochondria, linking BCAA catabolism to the mitochondrial energy metabolism researchgate.netnih.gov.

The compartmentation of leucine metabolism can also have implications for cellular function and signaling. In adipocytes, leucine serves as a significant precursor for fatty acid and sterol biosynthesis, particularly in the presence of glucose mdpi.comnih.gov. Leucine catabolism contributes to the acetyl-CoA pool used for lipogenesis mdpi.com. The interplay between leucine catabolism and lipid synthesis highlights the interconnectedness of metabolic pathways and the importance of compartmentation in regulating these processes. Studies in developing rat brain have also indicated metabolic compartmentation related to leucine carbon conversion into different amino acids and its oxidation portlandpress.com.

Understanding the compartmentation and metabolic flux of leucine is crucial for comprehending its diverse roles in energy metabolism, biosynthesis, and signaling, as well as for developing effective strategies for metabolic engineering and therapeutic interventions.

Molecular Mechanisms of Leucine Sensing and Signal Transduction

Cytoplasmic Leucine Sensor Proteins

Several proteins residing in the cytoplasm have been identified as key sensors of intracellular leucine levels. These proteins directly bind leucine and undergo conformational changes or alter their interactions with other signaling molecules to relay the leucine signal.

Leucyl-tRNA Synthetase (LRS) as a Direct Sensor

Leucyl-tRNA synthetase (LRS), traditionally known for its canonical role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA, also functions as an intracellular leucine sensor for the mTORC1 pathway. animbiosci.orgoup.combiocon.re.kr In the presence of sufficient intracellular leucine, LRS can detect these levels. animbiosci.org This sensing function enables LRS to activate the mTORC1 pathway through interaction with Rag GTPases. animbiosci.orgresearchgate.net Specifically, LRS promotes the conversion of RagD-GTP to RagD-GDP in a leucine-dependent manner, which is crucial for the activation of the RagB/RagD heterodimer and the subsequent translocation of mTORC1 to the lysosomal surface, a key step for mTORC1 activation. pnas.organimbiosci.orgnih.gov Mutation of LRS amino acid residues important for leucine binding renders the mTORC1 pathway insensitive to intracellular amino acid levels. biocon.re.kr The interaction between leucine and LRS can also desensitize mTORC1 to other amino acids. animbiosci.org The Michaelis constant for LRS-mediated leucine activation is reported to be 45 μM/L. animbiosci.orgmdpi.com

Sestrin2 in Leucine Homeostasis

Sestrin2, a stress-induced metabolic protein, has been identified as a highly specific leucine sensor for the mTORC1 pathway. pnas.orgnih.govmit.edumit.edu Sestrin2 regulates mTORC1 activity through modulation of GATOR complexes. pnas.orgosti.gov In the absence of amino acids, Sestrin2 interacts with the GATOR2 protein complex to inhibit the mTORC1 pathway. mit.edu Leucine directly binds to Sestrin2, and this binding disrupts the interaction between Sestrin2 and GATOR2, leading to the activation of the mTORC1 pathway. nih.govmit.edumit.edu Sestrin2 binds physically to leucine with a binding affinity (Kd) of 20 μM, which is lower than the Michaelis constant of LRS for leucine. mdpi.com The structural basis for leucine sensing by Sestrin2 involves a specific leucine-binding pocket. mdpi.commit.edu When leucine is sufficiently present, it competes with Sestrin2 to bind GATOR2, resulting in the dissociation of Sestrin2 and GATOR2. frontiersin.org This dissociation prevents the conversion of RagB-GTP to the inactive RagB-GDP form, thus blocking the inhibition of mTORC1. frontiersin.org Sestrin2 is considered a negative regulator of the Rag GTPase cycle by inhibiting GATOR2, functionally antagonistic to LRS. pnas.orgfrontiersin.org

CASTOR1 as an Amino Acid Sensor

CASTOR1 (Cellular Arginine Sensor for mTORC1), encoded by the GATS protein gene, plays a role in the mTORC1 signaling pathway, primarily as an arginine sensor. animbiosci.orgnih.gov However, the GATOR2 complex, which integrates signals from both leucine and arginine sensors, interacts with CASTOR1. researchgate.net CASTOR1 interacts with GATOR2 to negatively regulate mTORC1 activity. nih.gov While CASTOR1 is primarily known for its arginine-binding capacity, its interaction with the GATOR2 complex, which is also influenced by leucine through Sestrin2, positions it within the broader amino acid sensing network that regulates mTORC1. nih.govresearchgate.net CASTOR1 forms a homodimer and heterodimerizes with CASTOR2, and both complexes interact with GATOR2. nih.gov Arginine binding to CASTOR1 disrupts its interaction with GATOR2, leading to mTORC1 activation. nih.govnih.gov This mechanism is analogous to how Sestrin2 senses leucine and signals via GATOR2. nih.gov

Membrane-Associated Leucine Sensing

In addition to cytoplasmic sensors, leucine sensing also involves mechanisms associated with cellular membranes, particularly through amino acid transporters and G protein-coupled receptors.

Role of Specific Amino Acid Transporters in Sensing

Amino acid transporters, which mediate the movement of amino acids across cell membranes, can function as both carriers and sensors of nutrient availability. nih.govcapes.gov.br Some transporters, particularly those for large neutral amino acids like leucine, interact functionally with intracellular nutrient-signaling pathways, including the mTORC1 pathway. nih.govcapes.gov.br For instance, L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a bidirectional transporter that mediates the uptake of extracellular leucine and the efflux of glutamine. mdpi.com Upregulation of SLC7A5 expression can be required to initiate amino acid-dependent activation of the mTORC1 pathway. nih.govcapes.gov.br Some amino acid transporters on endosomal or lysosomal membranes may also function as intracellular amino acid sensors. nih.govcapes.gov.br These "transceptors" can sense extracellular or intracellular amino acid availability upstream of intracellular signaling pathways. nih.govcapes.gov.br

G Protein-Coupled Receptors (e.g., T1R1/T1R3)

G protein-coupled receptors (GPCRs) are a large family of cell-surface receptors involved in signal transduction. cambridge.org The taste 1 receptor (T1R) family, specifically the heterodimer T1R1/T1R3, functions as a broad-spectrum L-amino acid sensor. animbiosci.orgcambridge.orgcambridge.org While primarily known for mediating the perception of umami taste, T1R1/T1R3 is also expressed in tissues like the intestine and can sense amino acid concentrations. animbiosci.orgcambridge.orgnih.gov Activation of T1R1/T1R3 by amino acids, including leucine, can regulate intracellular pathways and influence processes such as hormone secretion and potentially mTORC1 localization and activity, although the precise mechanisms are still being elucidated. animbiosci.orgnih.gov Disrupting this receptor can alter the localization of mTORC1. animbiosci.organimbiosci.org T1R1/T1R3 is responsive to most L-amino acids and can signal through various G proteins depending on the tissue. nih.gov

Convergence of Leucine Sensing with General Amino Acid Control Systems

Leucine sensing is intricately linked with broader amino acid control systems, allowing the cell to integrate the availability of leucine with that of other amino acids. Two major pathways exemplify this convergence: the General Control Non-Depressible Kinase 2 (GCN2) pathway and the lysosomal amino acid sensing pathways, particularly those involving the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).

General Control Non-Depressible Kinase 2 (GCN2) Pathway

The GCN2 pathway is a highly conserved signaling cascade activated in response to the deprivation of essential amino acids, including leucine. GCN2 is a serine-threonine protein kinase that senses amino acid deficiency through its ability to bind to uncharged transfer RNAs (tRNAs) that accumulate when aminoacylation is impaired due to limited amino acid availability. nih.govacs.orgbohrium.com

Upon activation by uncharged tRNAs, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. plos.orgtandfonline.com This phosphorylation event leads to a general repression of protein synthesis initiation, as phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor essential for recharging eIF2 with GTP. plos.org

While generally inhibiting translation, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). plos.org ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress responses, aiming to restore amino acid homeostasis. plos.org

Leucine deprivation specifically activates GCN2, leading to increased eIF2α phosphorylation and ATF4 expression. nih.govplos.orgmdpi.com This activation of the GCN2 pathway by leucine deficiency contributes to the adaptive response to low leucine levels, including the regulation of protein synthesis and potentially influencing insulin (B600854) sensitivity. nih.govmdpi.comdiabetesjournals.org Studies have shown that GCN2 functions as an upstream inhibitor of mTOR under leucine deprivation, suggesting crosstalk between these two major amino acid sensing pathways. nih.gov In the context of leucine deficiency, ATF4 may also contribute to mTORC1 inhibition by upregulating inhibitors such as Sestrin2. plos.org

Data on GCN2 phosphorylation in response to leucine deprivation supports its role as a leucine sensor. For instance, studies in HepG2 cells have shown increased GCN2 phosphorylation in leucine-deficient medium. nih.gov Furthermore, the effects of leucine deprivation on downstream targets like S6K1 phosphorylation are attenuated in GCN2-knockout cells, highlighting the necessity of GCN2 for mediating these effects. nih.govresearchgate.net

Lysosomal Amino Acid Sensing Pathways

Leucine also plays a critical role in activating the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism that is predominantly activated at the lysosomal surface. mdpi.commdpi.comnih.gov The lysosome serves as a central hub for amino acid sensing and mTORC1 activation. mdpi.com

Several components of the lysosomal amino acid sensing machinery are involved in responding to leucine availability. The Rag GTPases (RagA/B and RagC/D) are central to recruiting mTORC1 to the lysosomal membrane in response to amino acids. mdpi.commdpi.com This recruitment is facilitated by the Ragulator complex, which is localized on the lysosomal membrane and acts as a guanine nucleotide exchange factor (GEF) for RagA/B. mdpi.comnih.gov

Leucine is a potent activator of mTORC1. mdpi.comnih.gov Its sensing at the lysosome involves specific sensor proteins. Leucyl-tRNA synthetase (LRS) has been identified as a potential intracellular leucine sensor that can translocate to the lysosomal surface in the presence of leucine. animbiosci.organimbiosci.org At the lysosome, LRS may interact with RagD and promote its GTP hydrolysis, although its precise role as a GAP for RagD has been debated. mdpi.comanimbiosci.organimbiosci.org More recent research suggests LRS might stimulate VPS34, a class III PI3K known to activate mTORC1, in response to leucine. mdpi.com

Another key cytoplasmic leucine sensor is Sestrin2. mdpi.commdpi.commit.eduanimbiosci.org Sestrin2 interacts with and inhibits the GATOR2 complex, which in turn negatively regulates GATOR1, a GAP for RagA/B. mdpi.comnih.govresearchgate.net Leucine binding to Sestrin2 disrupts the interaction between Sestrin2 and GATOR2, thereby releasing the inhibition on GATOR2. mdpi.comnih.govresearchgate.net This allows GATOR2 to inhibit GATOR1, leading to the accumulation of RagA/B in their GTP-bound state, which is necessary for recruiting mTORC1 to the lysosome and promoting its activation by Rheb. mdpi.comnih.gov

The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for initiating protein synthesis. mdpi.commdpi.commdpi.comresearchgate.netnih.gov

Interestingly, some research suggests that leucine can promote mTORC1 signaling independently of its lysosomal localization or the Rag GTPases, indicating the existence of alternative or complementary sensing mechanisms. researchgate.net

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) is a key translational repressor that binds to eukaryotic initiation factor 4E (eIF4E), a cap-binding protein essential for the initiation of mRNA translation. wikipedia.org In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing the assembly of the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A) and thus inhibiting cap-dependent translation. scielo.brconsensus.app

Leucine, primarily through the activation of mTORC1, promotes the hyperphosphorylation of 4E-BP1. scielo.brconsensus.appnih.govnih.gov This phosphorylation event causes 4E-BP1 to dissociate from eIF4E, increasing the availability of free eIF4E. scielo.brconsensus.appnih.gov The increased pool of free eIF4E can then bind to eIF4G, facilitating the formation of the active eIF4F complex and thereby enhancing the rate of translation initiation, particularly for mRNAs with structured 5'-untranslated regions. scielo.brconsensus.appnih.gov Studies have shown that leucine stimulates the phosphorylation of 4E-BP1 in various cell types, including L6 myoblasts, leading to the release of eIF4E and subsequent increases in the translation of specific mRNAs. nih.gov

Regulation of mRNA Translation Initiation and Elongation

Leucine significantly impacts the regulation of mRNA translation initiation and elongation, primarily through its effects on the mTORC1 pathway and its downstream effectors, including 4E-BP1 and ribosomal protein S6 kinase 1 (S6K1). frontiersin.orgscielo.brconsensus.appnih.govnih.gov The initiation phase of translation, a critical regulatory step in protein synthesis, involves the recruitment of ribosomes to mRNA and the formation of the initiation complex. nih.govdiabetesjournals.org

As discussed, leucine-induced activation of mTORC1 leads to the phosphorylation and inactivation of 4E-BP1, freeing eIF4E to participate in the eIF4F complex formation, which is crucial for recognizing the mRNA cap and initiating translation. scielo.brconsensus.appnih.gov Furthermore, mTORC1 activation by leucine also results in the phosphorylation and activation of S6K1. consensus.appnih.govdiabetesjournals.org Activated S6K1 then phosphorylates ribosomal protein S6, a component of the 40S ribosomal subunit. consensus.appnih.govdiabetesjournals.org Phosphorylation of S6 is associated with the preferential translation of a subset of mRNAs, particularly those containing a terminal oligopyrimidine tract (TOP) sequence in their 5'-untranslated regions, which often encode ribosomal proteins and translation factors. consensus.appnih.govnih.gov

Research findings indicate that leucine administration increases the translation of ribosomal subunits and translation initiation and elongation factors. nih.gov For instance, studies in L6 myoblasts demonstrated that leucine stimulated the phosphorylation of p70S6k, leading to increased phosphorylation of S6 and a significant increase in the synthesis of elongation factor eEF1A. nih.gov These effects on both initiation factors (eIF4E) and ribosomal components (S6) highlight leucine's multifaceted role in enhancing the protein synthesis machinery. nih.gov While leucine's primary effects on translation are mediated by mTORC1, there is also evidence suggesting that leucine may influence translation initiation through mTOR-independent pathways, potentially involving EIF2B. nih.gov

Leucine's impact on mRNA translation is also gene-specific, preferentially enhancing the translation of certain mRNA subsets, such as those with TOP motifs, while potentially reducing the translation of others with longer 5' untranslated regions. consensus.appnih.gov This selective translational control allows leucine to fine-tune the cellular protein synthesis program in response to nutrient availability.

Interactions with Other Central Metabolic Signaling Pathways

Beyond its direct effects on the mTORC1 pathway and translation, leucine interacts with other central metabolic signaling pathways, influencing energy balance, insulin sensitivity, and lipid metabolism.

AMP-Activated Protein Kinase (AMPK) Pathway

AMP-Activated Protein Kinase (AMPK) is a highly conserved energy-sensing enzyme that plays a crucial role in maintaining cellular energy homeostasis. frontiersin.orgtandfonline.com Generally, AMPK is activated during conditions of low energy (high AMP:ATP ratio) and acts to switch off ATP-consuming processes, such as protein synthesis, while promoting ATP-producing processes, such as fatty acid oxidation and glucose uptake. frontiersin.org

The interaction between leucine and the AMPK pathway is complex and appears to be context-dependent. While AMPK typically inhibits mTORC1 signaling under low-energy conditions, nutrient-rich conditions, particularly the presence of leucine, can influence this interaction. Some research suggests that leucine can stimulate fatty acid oxidation by activating the AMPK pathway, preventing lipid buildup in skeletal muscle. frontiersin.org Conversely, other studies indicate that high levels of glucose and branched-chain amino acids like leucine can lead to insulin resistance, potentially by downregulating AMPK activity and activating mTOR/p70S6 kinase signaling. tandfonline.com This suggests a potential interplay where nutrient excess might suppress AMPK, thereby relieving its inhibitory effect on mTORC1 and promoting anabolic processes, even in conditions of potential metabolic stress. tandfonline.com

Furthermore, leucine has been shown to activate SIRT1, an enzyme that can in turn activate AMPK, suggesting a positive feedback loop between these pathways that influences insulin sensitivity and lipid metabolism. dovepress.comnih.govresearchgate.net Combinations of leucine with AMPK activators like metformin (B114582) have shown synergistic effects on activating SIRT1 and AMPK, improving insulin sensitivity and metabolic parameters in various models. researchgate.net

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling axis is a major pathway involved in regulating cell growth, survival, metabolism, and protein synthesis, often activated by growth factors like insulin. acs.orgvulcanchem.com This pathway lies upstream of mTORC1 and can influence its activity. vulcanchem.compreprints.org

Leucine interacts with the PI3K/Akt pathway, and this interaction can modulate downstream effects on protein synthesis and metabolism. Some studies indicate that leucine can stimulate protein synthesis by modulating elements involved in the insulin signaling pathway via PI3K. scielo.br Specifically, leucine has been shown to increase the phosphorylation of PI3K and Akt, leading to increased protein synthesis in certain cell types, such as pancreatic acinar cells. acs.org

However, the interaction is not always straightforward. There is also evidence suggesting that leucine, particularly at high concentrations, might inhibit insulin signaling, potentially by activating mTOR, which in turn can lead to the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and a reduction in PI3K activity. scielo.br This highlights a potential negative feedback loop where excessive leucine signaling through mTOR might impair insulin-mediated activation of the PI3K/Akt axis.

In the context of certain cancers, leucine supplementation has been shown to inhibit the PI3K/Akt1/mTORC1 signaling axis, leading to apoptosis and tumor cell death. preprints.org This suggests that the interaction between leucine and the PI3K/Akt pathway can have varied outcomes depending on the cellular context and metabolic state.

Leucine Mediated Regulation of Intracellular Signaling Networks

The Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

Downstream Effectors and Phosphorylation Cascades

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) functions as a key repressor of translation by binding to eukaryotic initiation factor 4E (eIF4E), a protein essential for recognizing the mRNA cap structure during translation initiation. wikipedia.org In its unphosphorylated or hypophosphorylated state, 4E-BP1 sequesters eIF4E, preventing its association with eIF4G and the subsequent formation of the active eIF4F complex, thereby inhibiting cap-dependent mRNA translation. scielo.brconsensus.app

Leucine, primarily through the activation of mTORC1, induces the hyperphosphorylation of 4E-BP1. scielo.brconsensus.appnih.govnih.gov This phosphorylation event disrupts the binding of 4E-BP1 to eIF4E, increasing the pool of free eIF4E available to interact with eIF4G and form the eIF4F complex. scielo.brconsensus.appnih.gov The enhanced formation of the eIF4F complex promotes the initiation of translation, particularly for mRNAs characterized by complex secondary structures in their 5'-untranslated regions. scielo.brconsensus.appnih.gov Studies, including those in L6 myoblasts, have demonstrated that leucine treatment stimulates the phosphorylation of 4E-BP1, leading to the release of eIF4E and a subsequent increase in the translation rates of specific mRNAs. nih.gov

Regulation of mRNA Translation Initiation and Elongation

Leucine significantly influences the regulation of mRNA translation initiation and elongation, primarily through its effects on the mTORC1 pathway and its downstream targets, such as 4E-BP1 and ribosomal protein S6 kinase 1 (S6K1). frontiersin.orgscielo.brconsensus.appnih.govnih.gov The initiation phase of translation is a crucial control point in protein synthesis, involving the recruitment of ribosomes to mRNA and the assembly of the initiation complex. nih.govdiabetesjournals.org

As previously mentioned, leucine-mediated activation of mTORC1 results in the phosphorylation and inactivation of 4E-BP1, thereby liberating eIF4E to participate in the formation of the eIF4F complex, which is essential for mRNA cap recognition and the commencement of translation. scielo.brconsensus.appnih.gov Furthermore, the activation of mTORC1 by leucine leads to the phosphorylation and activation of S6K1. consensus.appnih.govdiabetesjournals.org Activated S6K1 then phosphorylates ribosomal protein S6, a component of the 40S ribosomal subunit. consensus.appnih.govdiabetesjournals.org The phosphorylation of S6 is linked to the preferential translation of certain mRNAs, notably those containing a terminal oligopyrimidine tract (TOP) sequence in their 5'-untranslated regions, which frequently encode components of the protein synthesis machinery, such as ribosomal proteins and translation factors. consensus.appnih.govnih.gov

Research indicates that the administration of leucine increases the translation of ribosomal subunits and factors involved in translation initiation and elongation. nih.gov For example, studies in L6 myoblasts showed that leucine stimulated the phosphorylation of p70S6k, resulting in increased S6 phosphorylation and a significant enhancement in the synthesis of elongation factor eEF1A. nih.gov These findings, affecting both initiation factors (eIF4E) and ribosomal components (S6), underscore leucine's diverse impact on bolstering the protein synthesis apparatus. nih.gov While mTORC1 is the primary mediator of leucine's effects on translation, there is also some evidence suggesting that leucine might influence translation initiation through pathways independent of mTOR, potentially involving EIF2B. nih.gov

Leucine's influence on mRNA translation exhibits gene specificity, with a preference for enhancing the translation of certain mRNA subsets, such as those with TOP motifs, while potentially decreasing the translation of others with longer 5' untranslated regions. consensus.appnih.gov This selective control over translation allows leucine to precisely adjust the cellular protein synthesis program in response to nutrient availability.

Interactions with Other Central Metabolic Signaling Pathways

In addition to its direct effects on the mTORC1 pathway and translation, leucine engages in interactions with other central metabolic signaling pathways, affecting energy balance, insulin (B600854) sensitivity, and lipid metabolism.

AMP-Activated Protein Kinase (AMPK) Pathway

AMP-Activated Protein Kinase (AMPK) is a highly conserved enzyme that senses cellular energy levels and plays a vital role in maintaining energy homeostasis. frontiersin.orgtandfonline.com AMPK is typically activated under conditions of low energy (high AMP:ATP ratio), where it inhibits energy-consuming processes like protein synthesis and promotes energy-producing processes such as fatty acid oxidation and glucose uptake. frontiersin.org

The interaction between leucine and the AMPK pathway is intricate and appears to be context-dependent. While AMPK generally suppresses mTORC1 signaling when energy is low, the presence of nutrients, including leucine, can modify this interaction. Some research suggests that leucine can stimulate fatty acid oxidation through the activation of the AMPK pathway, which may help prevent lipid accumulation in skeletal muscle. frontiersin.org Conversely, other studies indicate that elevated levels of glucose and branched-chain amino acids like leucine can contribute to insulin resistance, possibly by downregulating AMPK activity and activating the mTOR/p70S6 kinase pathway. tandfonline.com This suggests a potential interplay where an excess of nutrients might suppress AMPK, thereby releasing its inhibitory effect on mTORC1 and favoring anabolic processes, even in conditions that might otherwise signal metabolic stress. tandfonline.com

Furthermore, leucine has been shown to activate SIRT1, an enzyme that can, in turn, activate AMPK, suggesting a positive feedback loop between these pathways that influences insulin sensitivity and lipid metabolism. dovepress.comnih.govresearchgate.net Combinations of leucine with AMPK activators such as metformin (B114582) have demonstrated synergistic effects on activating SIRT1 and AMPK, leading to improvements in insulin sensitivity and metabolic markers in various models. researchgate.net

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling axis is a major pathway involved in regulating cellular growth, survival, metabolism, and protein synthesis, often activated by growth factors like insulin. acs.orgvulcanchem.com This pathway is positioned upstream of mTORC1 and can influence its activity. vulcanchem.compreprints.org

Leucine interacts with the PI3K/Akt pathway, and this interaction can modulate downstream effects on protein synthesis and metabolism. Some studies suggest that leucine can stimulate protein synthesis by influencing components of the insulin signaling pathway through PI3K. scielo.br Specifically, leucine has been shown to increase the phosphorylation of both PI3K and Akt, which correlates with increased protein synthesis in certain cell types, such as pancreatic acinar cells. acs.org

However, the interaction is not always straightforward. There is also evidence suggesting that leucine, particularly at high concentrations, might inhibit insulin signaling, potentially by activating mTOR, which can then lead to the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and a reduction in PI3K activity. scielo.br This points to a potential negative feedback loop where excessive leucine signaling through mTOR might impair the insulin-mediated activation of the PI3K/Akt axis.

In the context of certain cancers, leucine supplementation has been observed to inhibit the PI3K/Akt1/mTORC1 signaling axis, resulting in apoptosis and the death of tumor cells. preprints.org This indicates that the interaction between leucine and the PI3K/Akt pathway can have varied outcomes depending on the specific cellular context and metabolic state.

Leptin Signaling and Energy Balance Modulation

The interaction between leucine and leptin signaling is an active area of research. While the precise mechanisms are still being fully elucidated, there is evidence suggesting that leucine can influence energy balance, potentially in conjunction with leptin signaling. Studies have investigated how the availability of nutrients, including amino acids like leucine, can modulate hypothalamic pathways involved in maintaining energy homeostasis. For example, leucine and diets high in protein have been shown to decrease AMPK activity in the hypothalamus while increasing mTOR activity. frontiersin.org These changes can influence the expression of neuropeptides (such as inhibiting NPY and stimulating proopiomelanocortin production), thereby affecting appetite and energy balance. frontiersin.org

Although this is not a direct interaction with the leptin molecule itself in the traditional sense of receptor binding, leucine's capacity to modulate key energy-sensing pathways like mTOR and AMPK in hypothalamic regions suggests an indirect influence on the neural circuits that respond to leptin and regulate energy homeostasis. Further research is necessary to fully understand the complex interplay between leucine, leptin signaling, and the modulation of energy balance.

Data Tables

Based on the information gathered from the search results regarding the mechanisms and effects of leucine on various signaling pathways, the following table summarizes key interactions and their outcomes:

Pathway/Protein InteractionLeucine's Effect (primarily via mTORC1)Downstream OutcomeRelevant Section
4E-BP1 PhosphorylationIncreasedDissociation from eIF4E4.1.2.2
eIF4E AvailabilityIncreased (due to 4E-BP1 dissociation)Enhanced eIF4F complex formation4.1.3
S6K1 PhosphorylationIncreasedPhosphorylation of Ribosomal Protein S64.1.3
Ribosomal Protein S6 PhosphorylationIncreasedPreferential translation of TOP mRNAs4.1.3
AMPK Activity (e.g., in skeletal muscle)Activation (associated with FAO)Increased fatty acid oxidation4.2.1
AMPK Activity (e.g., in hypothalamus w/ high nutrients)DecreasedModulation of neuropeptide expression, energy balance4.2.1
SIRT1 ActivityActivationInfluence on AMPK, insulin sensitivity, lipid metabolism4.2.1
PI3K/Akt Phosphorylation (e.g., pancreatic acinar cells)IncreasedIncreased protein synthesis4.2.2
IRS-1 Phosphorylation (potential feedback)Increased (via mTOR)Reduced PI3K activity, impaired insulin signaling4.2.2
Hypothalamic mTOR ActivityIncreased (with high protein/leucine)Modulation of neuropeptide expression, energy balance4.2.3

Detailed Research Findings

Detailed research findings from various studies provide a deeper understanding of leucine's role in these signaling pathways. Utilizing techniques such as phosphorylation assays, Western blotting, and ribosome profiling, researchers have elucidated the molecular mechanisms at play.

For instance, studies conducted in L6 myoblasts demonstrated that the addition of leucine led to a significant increase in the phosphorylation levels of both 4E-BP1 and p70S6k. nih.gov These effects were effectively inhibited by rapamycin, a known inhibitor of mTOR, providing strong evidence that leucine signals through an mTOR-dependent pathway to regulate these key proteins involved in translation. nih.gov The same study also revealed that the increased phosphorylation of 4E-BP1 and the resulting increase in free eIF4E were associated with elevated translation rates of ornithine decarboxylase mRNA. nih.gov Similarly, increased phosphorylation of S6 correlated with enhanced synthesis of elongation factor eEF1A, illustrating leucine's ability to selectively influence the translation of specific mRNAs. nih.gov

In the context of metabolic interactions, research investigating the synergistic effects of leucine and AMPK activators like metformin has shown that this combination enhances the phosphorylation of both AMPK and acetyl-CoA carboxylase (ACC), an enzyme downstream of AMPK involved in fatty acid synthesis. researchgate.net This enhancement was linked to increased fatty acid oxidation, demonstrating a functional outcome of the interplay between leucine and the AMPK pathway on lipid metabolism. researchgate.net Furthermore, this combination improved insulin sensitivity, as evidenced by increased phosphorylation of IRS1 and Akt in insulin-stimulated muscle cells. researchgate.net

Research exploring leucine's interaction with the PI3K/Akt pathway in pancreatic acinar cells indicated that leucine treatment increased the phosphorylation levels of both PI3K and Akt. acs.org This increase in phosphorylation correlated with enhanced synthesis of α-amylase, a protein produced by these cells, supporting a role for leucine in activating the PI3K/Akt pathway to promote protein synthesis in this specific cell type. acs.org

Studies investigating the link between leucine and energy balance have observed that dietary interventions incorporating leucine and high protein content can alter the activity of key signaling molecules such as AMPK and mTOR in the hypothalamus, a brain region critical for regulating food intake and energy expenditure. frontiersin.org These alterations in hypothalamic signaling pathways are thought to contribute to the observed effects on energy balance. frontiersin.org

These detailed findings, derived from a variety of experimental models and techniques, collectively highlight the significant and complex role of leucine in regulating intracellular signaling networks that govern protein synthesis, metabolism, and energy homeostasis.

Leucine S Influence on Gene Expression and Cellular Adaptations

Transcriptional Regulation by Leucine

Leucine acts as a key signaling molecule that can directly or indirectly affect the transcription of numerous genes. This regulation is crucial for processes spanning metabolism, growth, and stress responses.

Modulation of Specific Gene Expression Profiles

Leucine has been shown to significantly alter the expression profiles of specific genes across different organisms and tissues. In skeletal muscle, leucine supplementation has been observed to increase the expression of genes involved in glucose and lipid metabolism, such as GLUT4, peroxisome proliferator-activated receptor (PPAR), and lipoprotein lipase (B570770) (LPL). nih.gov These changes are associated with improved glucose tolerance and insulin (B600854) sensitivity in diabetic rats. nih.gov Studies in rats have also indicated that leucine supplementation can increase the expression of genes related to energy and lipid metabolism in the liver and adipose tissue, including those involved in fatty acid oxidation like carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-CoA oxidase (ACO), and glucose metabolism genes like glucokinase (GK) and glucose transporter 4 (GLUT4). nih.gov

In the context of muscle growth and performance, transcriptomic analysis in basketball players supplemented with leucine revealed thousands of differentially expressed genes (DEGs). plos.org These DEGs were enriched in pathways related to immune response, positive regulation of cytokine production, and neutrophil extracellular trap formation. plos.org A module strongly associated with muscle growth was identified, with DEGs in this module enriched in cytoskeletal pathways in muscle cells. plos.org Genes such as α-tubulin, β-tubulin, CK18, CK8, vimentin, cofilin, gelsolin, profilin, MAP1, MAP2, MAP4, E-cadherin, and N-cadherin showed altered expression. plos.org

In pancreatic cancer cells, a complex molecular mechanism involving the chromatin-associated protein HMGA2 and protein leucine methylation has been shown to drive lineage plasticity by altering transcriptional outputs that facilitate the rewiring of the cancer cell's identity. bioengineer.org This involves HMGA2 binding to AT-rich regions of DNA near genes involved in epithelial-to-mesenchymal transition (EMT), stemness, and metabolic reprogramming, with leucine methylation modifying client proteins in these pathways. bioengineer.org

Leucine also influences gene expression in the brain, affecting areas controlling energy balance and feeding reward. diva-portal.org Studies in mice have shown that oral leucine supplementation can alter the expression of genes like MC4R, TMEM18, CRH, FTO, SLC6A15, and DOR in the hypothalamus. diva-portal.org

Here is a table summarizing some genes and pathways modulated by leucine:

Gene/PathwayOrganism/TissueEffect of Leucine SupplementationAssociated Process(es)Source
GLUT4, PPAR, LPLSkeletal muscle (diabetic rats)Increased expressionGlucose and lipid metabolism, insulin sensitivity nih.gov
CPT1, ACO, GK, GLUT4Skeletal muscle, liver, adipose tissue (rats)Increased expressionEnergy and lipid metabolism, fatty acid oxidation, glucose metabolism nih.gov
α-tubulin, β-tubulin, etc.Biceps brachii muscle (basketball players)Altered expressionMuscle growth, cytoskeletal pathways plos.org
MC4R, TMEM18, CRH, FTO, SLC6A15, DORHypothalamus (mice)Altered expressionEnergy balance, feeding reward diva-portal.org
Genes involved in EMT, stemness, metabolic reprogrammingPancreatic cancer cellsAltered transcriptional outputsLineage plasticity bioengineer.org
IL-4Duodenum and jejunum (broilers)Increased expressionImmunomodulation, intestinal development researchgate.net
NOD1, NOD5, TLR4Duodenum and jejunum (broilers)Downregulated expressionPRR-mediated immune responses researchgate.net

Mechanisms of Leucine-Responsive Regulatory Protein (Lrp) in Prokaryotes

In prokaryotes, particularly Escherichia coli, the Leucine-responsive regulatory protein (Lrp) is a well-studied global transcriptional regulator that mediates many of leucine's effects on gene expression. annualreviews.orgnih.govresearcher.life Lrp belongs to the Lrp–AsnC family of transcription factors and regulates the expression of a large number of genes, estimated to be up to one-third of the genes in E. coli, either directly or indirectly. asm.orgnih.gov

Lrp senses environmental nutrient status, including leucine levels, and adjusts gene expression accordingly. researcher.lifeasm.org It can act as both a transcriptional activator and a repressor, and its effect on target genes can be augmented by, inhibited by, or independent of leucine. nih.govasm.org While early hypotheses suggested that leucine modulated Lrp function by altering its oligomerization state (shifting the equilibrium between octamers and hexadecamers), more recent studies suggest that exogenous leucine primarily modulates Lrp activity at its target promoters by inhibiting Lrp binding to DNA. asm.orgnih.govbiorxiv.org This inhibition can be partial or full depending on the specific binding site. biorxiv.org

Lrp regulates genes involved in amino acid metabolism (transport, biosynthesis, and catabolism), carbon and energy metabolism, pilus synthesis, macromolecular biosynthesis, stress response, outer membrane proteins, and gene regulators. nih.govasm.orgnih.gov Genomic SELEX screening in E. coli identified hundreds of Lrp-binding sites, indicating a broad regulatory scope that extends beyond amino acid metabolism to include genes for amino acid utilization, such as those for tRNAs, aminoacyl-tRNA synthases, and rRNAs. nih.govmicrobiologyresearch.org

Lrp's ability to bridge DNA over considerable lengths also suggests a role in organizing chromosome structure, which can further influence transcription rates. annualreviews.orgasm.orgnih.gov In pathogenic bacteria like Salmonella enterica serovar Typhimurium, Lrp can act as a virulence repressor, influencing the expression of key virulence regulator genes by binding directly to their promoter regions. asm.org

Translational Control Beyond Direct mTORC1 Activation

While leucine is well-established as a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of protein synthesis initiation, its influence on translational control extends beyond this direct pathway. scielo.brresearchgate.netphysiology.org Leucine's ability to stimulate protein synthesis involves modulating elements beyond the core mTORC1 pathway components like S6K1 and 4E-BP1. scielo.brresearchgate.net

Leucine can stimulate the formation of the eukaryotic initiation factor 4F (eIF4F) complex, which is crucial for initiating mRNA translation. scielo.brimrpress.com It also affects the phosphorylation status of eIF4G and S6K1. scielo.brimrpress.com Some studies suggest that leucine can stimulate eIF4G through mTOR-independent pathways. scielo.brimrpress.com This indicates that leucine can influence the translation initiation machinery through multiple convergent pathways, ensuring efficient protein synthesis.

Research using ribosome profiling and RNA sequencing has aimed to precisely define the translational program activated by leucine. nih.gov These studies have revealed that an acute dose of leucine can activate a translational program in skeletal muscle that includes increased protein synthesis capacity and energy metabolism, upregulation of sarcomere-binding proteins, modulation of circadian rhythm, and suppression of select immune components. nih.gov The translation of specific mRNAs appears to be influenced by features like terminal oligopyrimidine tracts and the length of 5' untranslated regions. nih.gov

Leucine in Cellular Adaptive Responses to Environmental Cues

Leucine plays a significant role in enabling cells to adapt to various environmental cues, integrating nutritional status with cellular responses. As an essential amino acid, leucine serves as a nutrient signal that activates cellular pathways crucial for growth, metabolism, and survival under changing conditions. zotarellifilhoscientificworks.com

In T cells, leucine is indispensable for the activation of mTORC1, which is a critical regulator of T cell proliferation, differentiation, and function. nih.gov mTOR signaling in T cells senses and integrates environmental cues, dictating the fate of naive T cells upon activation. nih.gov Leucine depletion or blocking its transporter can prevent T lymphocyte activation, highlighting its role in the adaptive immune response. zotarellifilhoscientificworks.com

In prokaryotes, the Lrp protein, responsive to leucine, is a prime example of how this amino acid mediates adaptation to environmental nutrient availability. researcher.lifeasm.org Lrp regulates genes involved in nutrient acquisition, metabolism, motility, and virulence, allowing bacteria to adapt to feast or famine conditions. nih.govresearcher.lifeasm.orgnih.gov

Leucine also contributes to cellular adaptive responses by influencing energy metabolism. It can stimulate fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway, a cellular energy sensor. frontiersin.org This action can prevent lipid buildup and increase energy production, contributing to metabolic adaptation. frontiersin.org

Studies on the effects of leucine in skeletal muscle recovery after intense exercise demonstrate its role in modulating inflammatory-myogenic regenerative processes. physiology.org Protein-leucine ingestion influenced gene expression related to immune cell trafficking and skeletal muscle growth and development in a dose-dependent manner, indicating an adaptive response to exercise-induced stress. physiology.org

The influence of leucine on epigenetic modifications, as discussed earlier, also contributes to cellular adaptation by providing a mechanism for long-term changes in gene expression in response to environmental stimuli, such as nutritional status. frontiersin.orgmdpi.com

Advanced Research Methodologies for Investigating Leucine Biology

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

In vitro and ex vivo models are fundamental tools for dissecting the cellular and molecular mechanisms by which leucine exerts its effects. Cell culture systems, utilizing both immortalized cell lines and primary cells, allow for controlled investigations into leucine's impact on specific cellular processes without the confounding factors of a whole organism nih.gov. Studies using yeast and mammalian cell cultures have been instrumental in establishing that leucine activates the mRNA translation machinery, primarily through the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth regulation oup.com.

Isolated tissue models, representing an ex vivo approach, provide a bridge between cell culture and in vivo studies. These models allow researchers to study the effects of leucine on tissue-specific responses while maintaining some of the tissue's native architecture and cellular interactions. For instance, incubated muscle tissues have been used to demonstrate that leucine stimulates protein synthesis, with varying degrees of effectiveness depending on the muscle type illinois.edu. Studies using isolated cardiac myocytes from rats have shown that leucine can induce cardioprotection against ischemia/reperfusion injury by promoting mitochondrial function via mTOR and Opa-1 signaling nih.gov.

These model systems have been crucial in demonstrating leucine's potent stimulation of muscle protein synthesis (MPS) and its interaction with the mTORC1 signaling pathway researchgate.netnih.gov. In vitro studies have shown that leucine can promote the proliferation and differentiation of primary preterm rat satellite cells, partly through the mTORC1 signaling pathway mdpi.com. The concentration of leucine appears to be a critical factor in these in vitro systems, with studies on C2C12 cells suggesting a threshold of approximately 5 mM for inducing significant levels of S6K phosphorylation, a downstream target of mTORC1 important for protein accretion in myotubes researchgate.net.

Furthermore, in vitro models have been employed to study leucine transport. Co-culture cell models, such as those using primary trophoblasts and HUVEC, have been used to analyze the localization and transport of leucine via transporters like L-type amino acid transporter 1 (LAT1) researchgate.net. These studies can quantify leucine transport across cellular barriers and investigate the effects of inhibitors researchgate.net.

In addition to studying protein synthesis, in vitro models have been used to explore other effects of leucine, such as its potential role in cancer. Studies on hepatocellular carcinoma cell lines have shown that leucine supplementation can exert a dose-dependent cytotoxic effect and induce apoptosis, linked to the inhibition of the PI3K/AKT1/mTORC1 signaling pathway mdpi.com. Conversely, other in vitro studies suggest potential pro-tumorigenic effects in different cancer types mdpi.com.

Ex vivo models have also contributed to understanding leucine's effects on tissue metabolism. Studies using tissues from rats have shown that chronic leucine or norleucine supplementation can increase protein synthesis rates in adipose tissue, liver, and skeletal muscle, but not in heart or kidney, suggesting tissue-specific responses physiology.org.

The use of mechanistic models, often informed by in vitro and ex vivo data, can also facilitate the development of leucine-containing formulations for applications like drug delivery. For example, mechanistic models of spray drying have been used to optimize the formulation of leucine-containing microparticles for pulmonary drug delivery, focusing on factors like leucine crystallinity and its effect on powder dispersibility researchgate.net.

While in vitro and ex vivo models offer valuable insights into mechanistic details, it is important to acknowledge their limitations, particularly the differences between immortalized cell lines and normal cells, which necessitate validation through in vivo methods nih.gov.

Animal Models in Controlled Research Environments (excluding human trials)

Animal models provide a crucial in vivo platform to investigate the systemic effects of leucine and validate findings from in vitro and ex vivo studies in a more complex biological context nih.govmit.edu. Various animal species, including rodents (rats and mice) and pigs, are commonly used to study leucine's impact on growth, protein metabolism, and signaling pathways nih.govoup.com.

Studies in rodents have demonstrated that leucine administration increases skeletal muscle protein synthesis oup.comnih.gov. Chronic leucine supplementation in rats has been shown to stimulate protein synthesis in adipose tissue, liver, and skeletal muscle, consistent with some in vitro findings physiology.org. These studies often involve administering leucine through diet or infusion and assessing outcomes such as protein synthesis rates, body composition, and the phosphorylation status of key signaling proteins physiology.orgnih.gov.

Animal models have been particularly valuable in exploring the role of leucine in regulating muscle protein synthesis through the mTORC1 pathway in a whole organism. Studies in pigs, for example, have shown that leucine acutely stimulates muscle protein synthesis by modulating the activation of mTORC1 and translation initiation components oup.com. Research in rats has further demonstrated that leucine supplementation increases the phosphorylation of mTOR and its downstream targets, such as p70S6K and 4E-BP1, in skeletal muscle, leading to increased protein synthesis and muscular hypertrophy nih.gov.

Animal models also allow for the investigation of leucine's effects on other tissues and metabolic processes. Studies in obese/diabetic mouse models have shown that leucine supplementation can improve glycemic control, suggesting effects beyond muscle tissue cambridge.org. Research in rats has indicated that leucine can stimulate protein synthesis in pancreatic acinar cells via the mTOR signaling pathway and may have insulinotropic properties nih.gov.

Furthermore, animal models are used to study the impact of leucine in specific physiological or pathological conditions. For instance, cryolesion models in rats have been used to investigate the effect of leucine supplementation on connective tissue repair during skeletal muscle regeneration mdpi.com. Animal models of cancer have also been utilized to explore the potential anti-tumor or pro-tumorigenic effects of leucine supplementation, with conflicting results depending on the cancer type and model used mdpi.com.

Genetically modified animal models, such as mice without Sestrins (proteins involved in leucine sensing), have been instrumental in understanding the in vivo relevance of leucine sensing pathways. Studies using these models have confirmed that the leucine-sensing pathway, dependent on GATOR2, is specific to mTORC1 and plays a critical role in regulating metabolism in response to leucine availability mit.edu. These models have also revealed tissue-specific differences in leucine sensing, such as its concentration in specific areas of the liver mit.edu.

While animal models provide valuable in vivo data, it is important to consider the differences between species and the specific experimental conditions when extrapolating findings to humans.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are essential for investigating the intricate molecular mechanisms underlying leucine's actions. These approaches allow researchers to manipulate gene expression, study protein interactions, and analyze signaling pathways with high specificity.

Techniques such as gene knockout, knockdown (e.g., using siRNA or shRNA), and overexpression are employed in cell culture and animal models to determine the necessity and sufficiency of specific genes and proteins in mediating leucine responses nih.govfrontiersin.org. For example, knockdown of Opa-1, a protein involved in mitochondrial function, has been shown to suppress leucine-induced cardioprotection in isolated cardiac myocytes, highlighting the importance of this protein in the observed effect nih.gov. Similarly, studies using cells with mutations in key leucine-sensing proteins like SESTRIN2 have demonstrated that these proteins are crucial for leucine to activate mTORC1 frontiersin.org.

Genetic engineering approaches, such as the creation of transgenic or knockout animal models, provide powerful tools to study the long-term consequences of altered leucine signaling in vivo mit.edufrontiersin.org. Mouse models lacking Sestrins have been used to show the critical role of this leucine sensor in regulating fat and muscle mass in response to dietary leucine mit.edu. Future studies using targeted gene knockout/overexpression animal models are expected to further elucidate the upstream cascade of leucine sensing and response frontiersin.org.

Beyond manipulating gene expression, molecular biology techniques are used to analyze the activation of signaling pathways downstream of leucine sensing. This includes assessing protein phosphorylation levels of key components like mTOR, S6K1, and 4E-BP1 using techniques such as Western blotting nih.govoup.comacs.org. These methods provide quantitative data on the activation status of proteins involved in leucine-mediated processes like protein synthesis.

Protein-protein interaction studies, such as co-immunoprecipitation, are used to investigate how leucine availability affects the formation and interaction of protein complexes involved in signaling, such as the mTORC1 complex and its regulators oup.comnih.gov. For instance, studies have examined the interaction between mTOR and Raptor in the presence or absence of leucine nih.gov.

Molecular cloning techniques are also used to generate constructs for overexpression studies or to create reporter genes that can indicate the activity of specific signaling pathways or gene promoters in response to leucine researchgate.net.

Proteomic and Transcriptomic Analyses in Leucine Research

Proteomic and transcriptomic analyses provide comprehensive views of protein and gene expression profiles, respectively, allowing researchers to identify global changes in response to leucine availability or supplementation. These high-throughput techniques can reveal previously unappreciated targets and pathways influenced by leucine.

Transcriptomic analysis, often performed using techniques like RNA sequencing or microarrays, measures the abundance of mRNA transcripts in a given sample. This allows for the identification of genes whose expression is upregulated or downregulated in response to leucine. Studies have shown that leucine supplementation can increase the expression of genes involved in energy and lipid metabolism in skeletal muscle, liver, and adipose tissue in rats nih.gov. Transcriptomic data can provide insights into the long-term adaptive responses of tissues to altered leucine availability and suggest potential mechanisms underlying observed physiological changes.

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions. Techniques such as mass spectrometry-based proteomics can quantify changes in protein levels in response to leucine. While the search results did not provide specific examples of comprehensive proteomic studies solely focused on leucine's effects on the entire proteome, targeted proteomic approaches are commonly used to assess the phosphorylation status and abundance of specific proteins within signaling pathways, such as those in the mTOR pathway nih.govoup.comacs.org.

The combination of transcriptomic and proteomic data can provide a more complete picture of how leucine influences cellular processes, revealing whether changes in protein levels are due to altered gene expression, translational regulation, or post-translational modifications. For example, observing increased protein synthesis (proteomic outcome) alongside changes in the expression of genes encoding ribosomal proteins or translation factors (transcriptomic outcome) can strengthen the evidence for leucine's role in regulating translation.

These approaches can also be used to identify novel proteins or pathways that are regulated by leucine, opening new avenues for research. As research progresses, more comprehensive proteomic and transcriptomic studies are likely to be employed to fully map the molecular landscape influenced by leucine.

Structural Biology Techniques for Leucine Sensor Characterization

Structural biology techniques are crucial for understanding how leucine is sensed at the molecular level, particularly by proteins that directly bind leucine and initiate signaling cascades. These techniques provide high-resolution three-dimensional structures of proteins and protein complexes, revealing the binding sites for leucine and the conformational changes that occur upon leucine binding.

While specific detailed structural studies of leucine sensors were not extensively highlighted in the provided search results, the identification of proteins like SESTRIN2 and leucyl-tRNA synthetase (LARS) as leucine sensors underscores the importance of structural biology in this area nih.govfrontiersin.orgfrontiersin.org. Structural studies, typically employing techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM), would be used to determine the atomic structures of these proteins, both in their unbound state and in complex with leucine.

Such structural information can reveal the precise interactions between leucine and its binding pocket on the sensor protein, providing insights into the specificity and affinity of the interaction. Furthermore, comparing the structures of the unbound and leucine-bound forms of the sensor can illuminate the conformational changes induced by leucine binding, which are often critical for activating downstream signaling partners.

For example, if a structural study of SESTRIN2 in complex with leucine were performed, it could reveal how leucine binding affects the interaction interface between SESTRIN2 and GATOR2, a key regulator of mTORC1 frontiersin.org. This structural insight could explain how leucine binding to SESTRIN2 disrupts its interaction with GATOR2, thereby releasing the inhibition on mTORC1 and allowing its activation.

Structural biology techniques can also be applied to study the larger protein complexes involved in leucine signaling, such as the mTORC1 complex itself, or its interactions with upstream regulators like the Rag GTPases and Ragulator nih.govfrontiersin.org. Understanding the structural organization of these complexes and how leucine influences their assembly or conformation is essential for a complete understanding of leucine-mediated signaling.

While the provided results mention the identification and functional characterization of leucine sensors, detailed information on specific structural biology studies was limited. However, the nature of these sensors and their role in initiating signaling strongly implies that structural biology techniques are, and will continue to be, vital for a comprehensive understanding of leucine sensing mechanisms.

Stable Isotope Tracing and Metabolic Flux Profiling

Stable isotope tracing and metabolic flux profiling are powerful techniques used to quantify metabolic rates and understand the flow of nutrients through biochemical pathways in response to leucine. These methods involve introducing a molecule labeled with a stable isotope (such as 13C or 2H) and tracking its fate within cells, tissues, or the whole organism.

In the context of leucine research, stable isotope tracing is commonly used to measure rates of protein synthesis and breakdown. By administering leucine labeled with a stable isotope (e.g., [13C]leucine), researchers can track the incorporation of labeled leucine into newly synthesized proteins frontiersin.org. The rate of incorporation provides a measure of the fractional synthetic rate (FSR) of proteins in specific tissues, such as skeletal muscle nih.govfrontiersin.org. This technique has been used extensively in both animal models and human studies to demonstrate the stimulatory effect of leucine on muscle protein synthesis nih.govfrontiersin.org.

Metabolic flux profiling, often performed in conjunction with stable isotope tracing and mass spectrometry, provides a more comprehensive view of how leucine influences metabolic pathways. By tracing the labeled atoms through various metabolites, researchers can quantify the flux through different branches of metabolism, such as leucine oxidation or its conversion into other amino acids or intermediates annualreviews.org. This can reveal how leucine availability affects energy production, nutrient partitioning, and the synthesis of other biomolecules.

While the provided search results primarily highlighted the use of stable isotope tracing for measuring protein synthesis, these techniques can also be applied to study leucine metabolism itself. For example, stable isotopes could be used to trace the flux of leucine through the branched-chain amino acid catabolic pathway, providing insights into how factors like dietary leucine intake or exercise affect leucine oxidation rates.

Challenges in stable isotope tracing include the choice of tracer and the appropriate precursor pool for calculating metabolic rates frontiersin.org. Different tracers and calculation methods can yield varying results, highlighting the importance of careful experimental design and data interpretation frontiersin.org.

Future Directions and Emerging Research Areas for Leucine

Unraveling Novel Leucine Sensing Mechanisms and Effectors

The activation of mTORC1 by leucine is a cornerstone of its signaling function, and identifying the direct sensors of leucine has been a major area of research. nih.govyoutube.com The current understanding points to several key proteins that detect intracellular leucine levels.

Established Leucine Sensors:

Sestrin2: This protein has been identified as a cytosolic leucine sensor. mit.edunih.gov Leucine binds directly to Sestrin2, which disrupts the interaction between Sestrin2 and GATOR2, a protein complex that inhibits mTORC1 signaling. nih.govbroadinstitute.org This disruption relieves the inhibition on GATOR2, leading to the activation of mTORC1. researchgate.net The dissociation constant (Kd) for leucine binding to Sestrin2 is approximately 20 µM, which aligns with the concentration of leucine required to half-maximally activate mTORC1 in cells. nih.govnih.gov Structural studies have revealed a specific leucine-binding pocket in Sestrin2, confirming its role as a direct sensor. nih.govbroadinstitute.org

Leucyl-tRNA Synthetase (LARS1): Beyond its canonical role in protein synthesis (attaching leucine to its corresponding tRNA), LARS1 also functions as a direct sensor of leucine in the mTORC1 pathway. frontiersin.orgresearchgate.net When bound to leucine, LARS1 interacts with the Rag GTPases, specifically RagD, which is a crucial step in translocating mTORC1 to the lysosome for its activation. frontiersin.orgresearchgate.net

CASTOR1: While primarily identified as a sensor for the amino acid arginine, CASTOR1's function is closely linked to leucine sensing. researchgate.netnih.gov CASTOR1, a cytosolic protein, binds arginine and, in doing so, dissociates from the GATOR2 complex, contributing to mTORC1 activation. nih.govnih.gov This highlights a mechanism where different amino acid sensors converge on the same regulatory hubs. nih.gov

Future research aims to identify other potential leucine sensors or co-factors that might modulate the sensitivity and specificity of the known sensors. There is also interest in understanding if and how leucine sensing might occur in different cellular compartments, such as the lysosome, where the final activation of mTORC1 takes place. nih.gov Additionally, studies on hypothalamic neurons suggest that rapid neuronal responses to leucine may involve novel mechanisms independent of the classical mTORC1 pathway, potentially involving plasma membrane calcium channels. nih.gov

Leucine SensorLocationMechanism of ActionKey Effector
Sestrin2CytosolDirectly binds leucine, causing dissociation from GATOR2. nih.govbroadinstitute.orgGATOR2
LARS1CytosolBinds leucine and interacts with RagD to promote mTORC1 activation. frontiersin.orgresearchgate.netRagD GTPase
CASTOR1CytosolPrimarily an arginine sensor, its dissociation from GATOR2 upon arginine binding is analogous to Sestrin2's function. researchgate.netnih.govGATOR2

Interplay Between Leucine and Other Branched-Chain Amino Acids

Leucine, isoleucine, and valine, collectively known as branched-chain amino acids (BCAAs), share structural similarities and aspects of their metabolic pathways. jimstoppani.com However, their signaling capabilities are distinct, with leucine being the most potent activator of mTORC1 and muscle protein synthesis. jimstoppani.comearthfedmuscle.comgssiweb.org The interplay between these three amino acids is complex and characterized by both cooperative and competitive interactions.

A key area of research is "BCAA antagonism," where an excessive intake of leucine can negatively impact the metabolic balance of isoleucine and valine. nih.gov This antagonism can arise from competition for the same transport systems for absorption and entry into cells. advancedmolecularlabs.comresearchgate.net An overabundance of leucine may saturate these transporters, thereby limiting the uptake of isoleucine and valine. advancedmolecularlabs.com

Cross-Talk Between Leucine Signaling and Other Nutrient-Sensing Pathways

Insulin (B600854) Signaling: Both leucine and insulin are potent activators of mTORC1, and their signaling pathways converge. efdeportes.comnih.gov Insulin activates mTORC1 through the PI3K-Akt signaling cascade, which inhibits the TSC complex (TSC1-TSC2), a negative regulator of mTORC1. nih.govnih.gov Leucine activates mTORC1 through the Rag GTPase-dependent mechanism, largely independent of Akt and TSC2. nih.gov This convergence ensures that protein synthesis is maximally stimulated only when both amino acids (signaled by leucine) and energy/growth factors (signaled by insulin) are abundant. illinois.eduresearchgate.net However, chronic over-activation of the leucine-mTORC1 axis can lead to insulin resistance. The downstream kinase of mTORC1, S6K1, can phosphorylate and inhibit insulin receptor substrate-1 (IRS-1), creating a negative feedback loop that impairs insulin signaling. wjgnet.comresearchgate.net

AMPK Signaling: AMPK is the cell's primary energy sensor, activated under conditions of low energy (high AMP/ATP ratio). nih.govfrontiersin.org AMPK and mTORC1 have an antagonistic relationship; when AMPK is active, it inhibits mTORC1 to conserve energy by shutting down anabolic processes like protein synthesis. efdeportes.comnih.govnih.gov Leucine signaling can, in some contexts, inhibit AMPK activity, further promoting mTORC1 activation. efdeportes.com This crosstalk ensures that cell growth is halted when energy is scarce, even if amino acids are available. nih.gov

PathwayPrimary SignalInteraction with Leucine/mTORC1 SignalingOutcome of Interaction
Insulin SignalingInsulin, Growth FactorsConverges with leucine signaling to activate mTORC1. nih.govPotent stimulation of protein synthesis when both growth factors and amino acids are present.
Chronic mTORC1 activation can induce a negative feedback loop via S6K1, inhibiting insulin signaling. wjgnet.comresearchgate.netPotential for insulin resistance.
AMPK SignalingLow Energy (High AMP/ATP ratio)AMPK directly inhibits mTORC1 to conserve energy. nih.govSuppression of protein synthesis during energy deficit.
Leucine signaling can inhibit AMPK activity. efdeportes.comReinforces anabolic signaling when energy and amino acids are available.

Deeper Exploration of Leucine's Role in Organismal Adaptation and Homeostasis

Beyond its role at the cellular level, leucine is crucial for organismal adaptation and the maintenance of metabolic homeostasis. nih.gov Its influence extends to regulating food intake, energy balance, and glucose metabolism. diabetesjournals.orgnih.gov

The central nervous system (CNS), particularly the hypothalamus, is an important site for regulating these processes. nih.gov Leucine can be sensed by hypothalamic neurons, and central administration of leucine has been shown to decrease food intake in animal models. nih.gov This suggests that leucine can act as a signal of protein availability to the brain, contributing to satiety. nih.gov

In peripheral tissues, leucine plays a dynamic role in metabolic regulation. In skeletal muscle and adipose tissue, leucine stimulates protein synthesis and influences energy metabolism. researchgate.net Leucine supplementation has been shown in some studies to improve glucose homeostasis and reduce diet-induced obesity in mice, partly by increasing energy expenditure. diabetesjournals.org It can also stimulate insulin secretion from pancreatic β-cells by acting as both a metabolic fuel and an allosteric activator of the enzyme glutamate (B1630785) dehydrogenase. wjgnet.comyoutube.com This multifaceted role in coordinating protein metabolism with glucose and energy balance underscores its importance in systemic homeostasis. nih.govresearchgate.net

Methodological Advancements for Comprehensive Leucine Pathway Analysis

Advancing our understanding of leucine's complex roles requires sophisticated analytical tools. Emerging research relies on a combination of genetic, proteomic, and metabolomic approaches to map the leucine signaling network with greater precision.

Mass Spectrometry-based Proteomics: This technology is essential for identifying the components of the signaling complexes regulated by leucine. For example, proteomic studies were instrumental in identifying the Sestrins and CASTOR1 as interacting partners of the GATOR complex. nih.gov Advanced techniques allow for the quantification of protein-protein interactions and post-translational modifications (like phosphorylation) in response to leucine stimulation, providing a dynamic view of the signaling cascade.

Metabolomics and Fluxomics: These approaches allow researchers to trace the metabolic fate of leucine and other related metabolites. Using stable isotope-labeled leucine, scientists can track its incorporation into proteins and its conversion into other molecules like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB). researchgate.net This provides insights into how leucine metabolism is integrated with other metabolic pathways, such as the citric acid cycle.

Advanced Imaging Techniques: High-resolution microscopy allows for the visualization of the subcellular localization of key signaling proteins. A critical discovery in the mTORC1 field was that its activation occurs on the surface of lysosomes. nih.gov Advanced imaging techniques are crucial for studying how leucine availability controls the recruitment of mTORC1 and its regulators to the lysosomal surface.

Genetic Tools: The use of CRISPR-Cas9 and other gene-editing technologies allows for precise manipulation of genes encoding sensors, effectors, and regulators in the leucine pathway. frontiersin.org Creating cell lines or animal models with specific mutations, such as a leucine-binding deficient Sestrin2, has been crucial in confirming the physiological role of these proteins as leucine sensors. broadinstitute.org

These methodological advancements are paving the way for a more integrated and comprehensive understanding of how leucine signaling pathways are regulated and how they contribute to health and disease.

Q & A

Q. What is the role of leucine in metabolic pathway regulation, and how can researchers experimentally validate its interactions with other branched-chain amino acids (BCAAs)?

Leucine’s regulatory role in mTOR signaling and protein synthesis can be studied using isotopic labeling (e.g., ¹³C-leucine) to trace metabolic flux in cell cultures or animal models. Co-administration with valine and isoleucine in controlled ratios, followed by metabolomic profiling (via LC-MS/MS), reveals competitive or synergistic effects. Experimental designs should include dose-response assays and knockout models to isolate leucine-specific pathways .

Q. What analytical methods are most reliable for quantifying leucine concentrations in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (MS/MS) offers high specificity. For dynamic studies, stable isotope-labeled leucine (e.g., ¹³C₆-leucine) enables precise tracking of metabolic incorporation. Researchers should validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) and cross-reference with NMR for structural confirmation .

Q. How can researchers design experiments to study leucine’s impact on bacterial growth in synthetic biology applications?

Use auxotrophic bacterial strains requiring leucine supplementation. Growth curves under varying leucine concentrations (0–100 μM) and carbon sources (e.g., glucose vs. glycerol) can elucidate metabolic trade-offs. Include controls with isoleucine/valine supplementation to rule out cross-pathway interference. Transcriptomic analysis (RNA-seq) of leucine biosynthesis genes (e.g., leuABCD) provides mechanistic insights .

Intermediate Research Questions

Q. How do contradictory findings arise in studies linking leucine intake to muscle protein synthesis, and how can these be resolved methodologically?

Discrepancies often stem from differences in experimental models (e.g., in vitro vs. in vivo), leucine dosing, or temporal resolution of measurements. To address this, employ a standardized protocol:

  • Use pulse-chase isotopic labeling in human primary myotubes.
  • Compare acute vs. chronic supplementation in animal models.
  • Apply meta-analysis to aggregate data from studies with homogeneous populations (e.g., age, sex, health status) .

Q. What experimental frameworks are optimal for investigating leucine’s structural role in protein domains like the leucine zipper?

X-ray crystallography or cryo-EM can resolve leucine zipper dimerization in transcription factors (e.g., GCN4). Mutagenesis studies (e.g., substituting leucine with alanine at heptad positions) disrupt hydrophobic interactions. Pair structural data with surface plasmon resonance (SPR) to quantify binding affinities. Computational modeling (MD simulations) predicts stability changes .

Q. How can researchers mitigate confounding variables when studying leucine’s effects on glucose metabolism in diabetic models?

Use genetically homogeneous rodent models (e.g., db/db mice) and pair-fed controls. Monitor plasma glucose, insulin, and ketone bodies longitudinally. Employ hyperinsulinemic-euglycemic clamps to isolate leucine’s insulinotropic effects. RNA interference (siRNA) targeting leucine transporters (e.g., LAT1) clarifies tissue-specific mechanisms .

Advanced Research Questions

Q. How can multi-omics approaches resolve conflicting data on leucine’s dual role in promoting anabolism and accelerating proteolysis in cancer cachexia?

Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (¹³C flux analysis) datasets from muscle biopsies. Network analysis (e.g., WGCNA) identifies hub genes/pathways (e.g., ubiquitin-proteasome system). Validate using patient-derived xenografts (PDX) treated with leucine analogs (e.g., β-hydroxy-β-methylbutyrate) .

Q. What advanced isotopic tracing methodologies are critical for mapping leucine’s contribution to hepatic gluconeogenesis?

Administer ¹³C₆-leucine to fasted rodents and track label incorporation into glucose via GC-MS. Use positional isotopomer analysis to distinguish direct carbon contribution vs. anaplerotic pathways. Combine with in situ perfusion of isolated livers to eliminate systemic confounding factors .

Q. How can researchers leverage CRISPR-Cas9 and directed evolution to engineer leucine-rich proteins with enhanced thermal stability for industrial enzymes?

  • Design libraries targeting hydrophobic core residues in thermolabile enzymes (e.g., lipases).
  • Screen for variants with retained activity after heat shock (45°C, 1 hour).
  • Validate stability via differential scanning calorimetry (DSC) and compare with wild-type using Arrhenius plots .

Q. What computational models best predict leucine’s allosteric effects on glutamate dehydrogenase in hyperinsulinism-hyperammonemia syndrome?

Molecular dynamics (MD) simulations of GDH-leucine interactions under varying ATP/ADP ratios. Parameterize models using in vitro enzyme kinetics (Km, Vmax) from patient-derived mutants. Validate predictions with isothermal titration calorimetry (ITC) .

Q. How do ethical considerations shape experimental designs for human studies on leucine supplementation in aging populations?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Prioritize non-invasive measures (e.g., DXA scans for muscle mass).
  • Include informed consent protocols for vulnerable cohorts (e.g., elderly with sarcopenia).
  • Consult institutional review boards (IRBs) for dual-energy X-ray absorptiometry (DXA) safety .

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